N-(4-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide
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Overview
Description
N-(4-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide is a complex organic compound featuring a pyrrolidine ring, a sulfonyl group, and a chlorophenyl group
Mechanism of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-chlorobenzenesulfonyl chloride, pyrrolidine, and 4-aminophenylacetamide.
Step 1: The reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine forms the intermediate 4-(3-(4-chlorophenyl)sulfonyl)pyrrolidine.
Step 2: This intermediate is then reacted with 4-aminophenylacetamide under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the chlorophenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.
Materials Science: It can be used in the synthesis of polymers and advanced materials due to its structural complexity.
Biology and Medicine
Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide: Lacks the chlorine atom, which may affect its binding affinity and specificity.
N-(4-(3-((4-methylphenyl)sulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide: Contains a methyl group instead of chlorine, potentially altering its chemical reactivity and biological activity.
Uniqueness
The presence of the 4-chlorophenyl group distinguishes N-(4-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide from its analogs, potentially enhancing its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(4-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C19H18ClN2O5S
- Molecular Weight : 407.9 g/mol
- CAS Number : 1788846-15-0
The compound features a pyrrolidine ring, a sulfonamide group, and an acetamide moiety, which contribute to its lipophilicity and potential interactions with biological targets. The presence of the 4-chlorophenyl group is expected to enhance its biological activity by improving binding affinity to target proteins.
Synthesis Methods
The synthesis of this compound typically involves several key reactions:
- Formation of the pyrrolidine ring.
- Introduction of the sulfonamide group.
- Acetylation to form the acetamide.
These steps can be optimized based on reaction conditions such as temperature, solvent choice, and catalysts used.
Anti-Cancer Activity
Research indicates that sulfonamide derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have shown that compounds with similar structures demonstrate significant growth inhibition in lung carcinoma cell lines, suggesting potential as anti-cancer agents .
Anti-Inflammatory Effects
The compound may also interact with enzymes involved in inflammatory pathways:
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives have been well-documented:
- Antibacterial Screening : Compounds structurally related to this compound have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological activity:
Compound Name | Structural Features | Biological Activity | Uniqueness |
---|---|---|---|
N-(4-chlorophenyl)-N'-sulfamoylurea | Sulfamoyl group | Antibacterial | Contains urea linkage |
N-(4-methylphenyl)-N'-sulfamoylurea | Sulfamoyl group | Antibacterial | Methyl substitution increases lipophilicity |
4-Chloro-N-(2-hydroxyphenyl)-N'-sulfamoylurea | Hydroxy group | Anticancer | Hydroxy enhances hydrogen bonding interactions |
This compound | Pyrrolidine ring + Sulfonamide structure | Anti-inflammatory, Anti-cancer | Unique combination of functional groups |
This table illustrates how the specific modifications in the structure can lead to distinct biological activities.
Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various sulfonamide derivatives on lung carcinoma cells. The results indicated that modifications similar to those in this compound enhanced cytotoxicity significantly compared to unmodified counterparts.
Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, compounds analogous to this compound were tested for their ability to inhibit COX enzymes. The findings suggested a promising inhibitory effect, indicating potential therapeutic applications in treating inflammatory diseases .
Properties
IUPAC Name |
N-[4-[3-(4-chlorophenyl)sulfonylpyrrolidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-13(23)21-16-6-2-14(3-7-16)19(24)22-11-10-18(12-22)27(25,26)17-8-4-15(20)5-9-17/h2-9,18H,10-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMKILQGTORJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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